7α-Hidroxiestigmasterol

Descripción general

Descripción

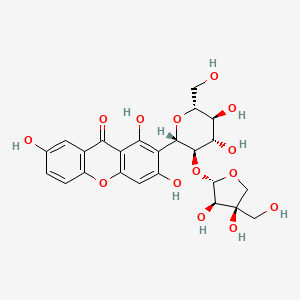

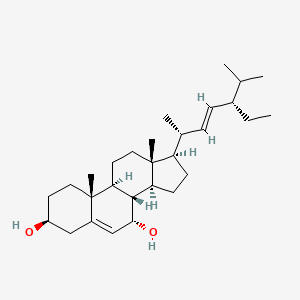

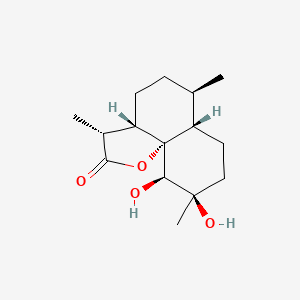

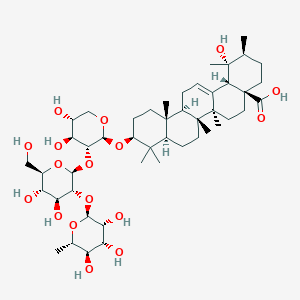

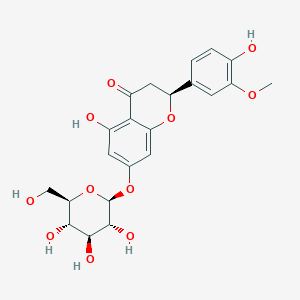

7alpha-Hydroxystigmasterol is a type of compound known as steroids . It is derived from the herbs of Xanthium sibiricum . The molecular formula of 7alpha-Hydroxystigmasterol is C29H48O2 and it has a molecular weight of 428.7 g/mol .

Molecular Structure Analysis

7alpha-Hydroxystigmasterol contains a total of 82 bonds, including 34 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .

Physical and Chemical Properties Analysis

7alpha-Hydroxystigmasterol is a powder in its physical state . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Aplicaciones Científicas De Investigación

Fuente e información básica

7α-Hidroxiestigmasterol es un tipo de compuesto conocido como esteroides . Tiene una fórmula molecular de C29H48O2 y un peso molecular de 428.7 g/mol . Este compuesto se deriva de las hierbas de Xanthium sibiricum .

Uso potencial en la investigación de fármacos

this compound se utiliza en la investigación de fármacos, específicamente en el desarrollo de inhibidores de señalización, actividades biológicas y actividades farmacológicas . También se utiliza en la detección de alto rendimiento (HTS) y la detección de alto contenido (HCS) para la investigación de nuevos fármacos .

Función en los trastornos del metabolismo de los esteroles

La investigación ha indicado una posible función de this compound en los trastornos del metabolismo de los esteroles. Por ejemplo, se ha asociado con la hipercolesterolemia debido a la deficiencia de 7α-hidroxilasa del colesterol . Este es un trastorno genético raro que se caracteriza por niveles elevados de colesterol LDL en suero, hipertrigliceridemia y una tasa reducida de ácidos biliares .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that it is involved in the cholesterol metabolism pathway .

Biochemical Pathways

7alpha-Hydroxystigmasterol is involved in the cholesterol metabolism pathway. Specifically, it is a product of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which converts cholesterol into 7alpha-hydroxycholesterol . This is the first and rate-limiting step in bile acid synthesis .

Análisis Bioquímico

Biochemical Properties

7alpha-Hydroxystigmasterol is involved in various biochemical reactions. This enzyme converts 7alpha-Hydroxystigmasterol into 7alpha-hydroxycholesterol, which is a key step in the synthesis of bile acids .

Cellular Effects

It is known that the accumulation of similar compounds, such as 7-ketocholesterol, 7alpha-hydroxycholesterol, and 7beta-hydroxycholesterol, can have significant effects on cells . These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7alpha-Hydroxystigmasterol involves its interaction with the enzyme CYP7A1 . This enzyme oxidizes 7alpha-Hydroxystigmasterol at the 7 position using molecular oxygen, converting it into 7alpha-hydroxycholesterol . This is a key step in the synthesis of bile acids, which play important roles in lipid digestion and absorption .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in various organic solvents, suggesting that it may be stable under a range of conditions .

Dosage Effects in Animal Models

The effects of 7alpha-Hydroxystigmasterol at different dosages in animal models have not been extensively studied. Animal models are commonly used in the study of similar compounds and could provide valuable insights into the dosage-dependent effects of 7alpha-Hydroxystigmasterol .

Metabolic Pathways

7alpha-Hydroxystigmasterol is involved in the metabolic pathway of bile acid synthesis. It is converted into 7alpha-hydroxycholesterol by the enzyme CYP7A1, which is a key step in this pathway . This process is part of the larger cholesterol metabolic process, which also involves other enzymes and cofactors .

Transport and Distribution

It is known that similar compounds can interact with transporters such as ATP-binding cassette transporters ABCA-1 and ABCG-1 .

Subcellular Localization

The enzyme that it interacts with, CYP7A1, is located in the endoplasmic reticulum . This suggests that 7alpha-Hydroxystigmasterol may also be found in this subcellular compartment.

Propiedades

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNNWDOFSGOYEK-KQASBSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)